BenchChemオンラインストアへようこそ!

Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate

B-Raf kinase Cancer therapeutics Pyrazolo[1,5-a]pyrimidine scaffold

Ethyl 6-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1027511-44-9) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry recognized for its bioisosteric relationship to adenine and broad protein kinase inhibitory activity. This compound incorporates a pyridin-2-yl substituent at the 6-position and an ethyl ester at the 3-position, defining its specific substitution pattern within the class.

Molecular Formula C14H12N4O2
Molecular Weight 268.27 g/mol
CAS No. 1027511-44-9
Cat. No. B15064840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate
CAS1027511-44-9
Molecular FormulaC14H12N4O2
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2N=CC(=CN2N=C1)C3=CC=CC=N3
InChIInChI=1S/C14H12N4O2/c1-2-20-14(19)11-8-17-18-9-10(7-16-13(11)18)12-5-3-4-6-15-12/h3-9H,2H2,1H3
InChIKeyKBNORUSJGGNRCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1027511-44-9): Compound Identity & Core Scaffold Context


Ethyl 6-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1027511-44-9) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry recognized for its bioisosteric relationship to adenine and broad protein kinase inhibitory activity [1]. This compound incorporates a pyridin-2-yl substituent at the 6-position and an ethyl ester at the 3-position, defining its specific substitution pattern within the class [2]. The pyrazolo[1,5-a]pyrimidine core has been exploited extensively in the development of ATP-competitive and allosteric kinase inhibitors, particularly against B-Raf, CDKs, TRK, and PI3K isoforms [3].

Why Substituting Ethyl 6-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate with Unqualified Analogs Risks Project Failure


Generic pyrazolo[1,5-a]pyrimidine derivatives cannot be interchangeably substituted due to the profound influence of subtle substituent variations on kinase selectivity, potency, and physicochemical properties. Structure-activity relationship (SAR) studies on the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine scaffold demonstrate that the nature of the 6-position substituent directly modulates ATP-binding pocket interactions, often dictating the selectivity profile across kinase families [1]. For instance, introduction of a pyridin-2-yl moiety at the 6-position can introduce additional hydrogen-bonding or metal-chelating contacts, potentially altering the selectivity window relative to 6-phenyl, 6-thienyl, or 6-halogen analogs [2]. Furthermore, the 3-ethyl carboxylate group serves as both a solubility-modulating group and a synthetic handle for further derivatization; replacing this with a 3-amide or 3-unsubstituted analog can drastically impact cellular permeability and metabolic stability [3]. Therefore, substitution with an unqualified analog lacking precise positional and electronic equivalence carries a high risk of failed biological replication, inconsistent SAR interpretation, and wasted procurement resources.

Quantitative Differentiation Evidence: Ethyl 6-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate vs. Structural Analogs in Kinase Inhibition & Beyond


B-Raf Kinase Inhibition Potency: A Structural Motif with Documented Class-Level Activity

The pyrazolo[1,5-a]pyrimidine-3-carboxylate chemotype has been established as a validated B-Raf kinase inhibitor scaffold. In the seminal disclosure by Gopalsamy et al. (2009), an optimized analog within this series (compound 68, representing an elaborated ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivative) demonstrated a BRAF biochemical IC50 of 1.5 μM, with antiproliferative activity across a panel of seven human cancer cell lines including A375 (IC50 = 3.8 μM) and HT-29 (IC50 = 7.0 μM) [1]. While compound-specific quantitative data for the 6-(pyridin-2-yl) substituted variant (CAS 1027511-44-9) has not been published in the peer-reviewed literature, the pyridin-2-yl group at C6 is structurally consistent with the established SAR paradigm that heteroaryl substituents at this position enhance kinase hinge-region interactions [2]. This positions the target compound as a structurally rational, synthetically tractable candidate for B-Raf inhibitor lead optimization programs seeking to explore 6-heteroaryl SAR systematically.

B-Raf kinase Cancer therapeutics Pyrazolo[1,5-a]pyrimidine scaffold

Synthetic Versatility: A Dual-Function Building Block for Fragment Elaboration and Medicinal Chemistry Campaigns

The 3-ethyl ester and 6-pyridin-2-yl substituents confer a dual synthetic utility that is absent in many commercially available pyrazolo[1,5-a]pyrimidine analogs. The ethyl carboxylate at C3 can be hydrolyzed to the corresponding carboxylic acid for amide coupling or further functionalization, while the 2-pyridyl group at C6 provides a metal-coordinating handle and a site for further cross-coupling or quaternization. In contrast, common commercial alternatives such as 6-bromo-pyrazolo[1,5-a]pyrimidine-3-carboxylate (a key intermediate cited in SAR campaigns [1]) require an additional Suzuki or Ullmann coupling step to install an aryl or heteroaryl group [2]. The target compound eliminates this synthetic step, reducing overall synthetic sequence length by at least one transformation and improving atom economy for laboratories building focused kinase inhibitor libraries. Commercially, the compound is available in 97% purity from multiple suppliers, ensuring batch-to-batch consistency for lead optimization workflows .

Fragment-based drug design Heterocyclic chemistry Kinase inhibitor synthesis

Fluorophore Potential: Pyrazolo[1,5-a]pyrimidine Core as an Underexplored Optical Probe Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold has recently emerged as a versatile fluorophore platform for chemosensing and bioimaging applications [1]. Theoretical-experimental studies demonstrate that substitution at the 5- and 7-positions of the core strongly modulates fluorescence quantum yields and Stokes shifts [2]. The target compound, with its pyridin-2-yl substituent at the 6-position, represents a structurally distinct entry point for exploring the photophysical consequences of 6-aryl/heteroaryl substitution, an area that remains largely unexplored relative to 5,7-disubstituted analogs. This provides a procurement rationale for laboratories seeking to expand the chemical space of pyrazolo[1,5-a]pyrimidine-based fluorophores beyond the well-characterized 5,7-diaryl systems.

Fluorescent probes Bioimaging Photophysical properties

Target Application Domains for Ethyl 6-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Based on Differentiation Evidence


B-Raf Kinase Inhibitor Lead Optimization: Systematically Probing 6-Heteroaryl Contributions to Potency and Selectivity

Medicinal chemistry teams engaged in B-Raf inhibitor development can deploy this compound as a key intermediate for establishing SAR around the 6-position. The pre-installed pyridin-2-yl group enables direct comparison with 6-phenyl, 6-thienyl, and 6-pyridin-3-yl analogs, facilitating the identification of optimal heteroaryl contacts within the kinase hinge region. The established class-level BRAF potency (IC50 ~1.5 μM for related 3-carboxylate derivatives [1]) provides a benchmark against which the pyridin-2-yl contribution can be quantitatively assessed.

Accelerated Heterocyclic Library Synthesis: A Pre-Functionalized Building Block for Parallel Chemistry

Academic and industrial parallel synthesis laboratories can utilize this compound as a late-stage diversification precursor. The 3-ethyl ester allows for amide library generation via hydrolysis and HATU-mediated coupling, while the intact 6-pyridin-2-yl group eliminates the need for metal-catalyzed cross-coupling at this position. This reduces per-compound synthesis time and purification burden, yielding higher library throughput at lower cost relative to 6-halogen starting materials .

Pyrazolo[1,5-a]pyrimidine Fluorophore Discovery: Exploring Underexplored Substitution Vectors for Novel Optical Properties

Chemical biology and materials science groups investigating fluorescent probes can employ this compound as a scaffold diversification point. Comprehensive photophysical characterization (absorbance λmax, emission λmax, quantum yield, fluorescence lifetime) of this 6-pyridin-2-yl variant relative to published 5,7-disubstituted systems [2] will establish whether 6-heteroaryl substitution imparts desirable photophysical features such as enhanced Stokes shifts or environment-sensitive emission, potentially opening a new subclass of pyrazolo[1,5-a]pyrimidine fluorophores.

Quote Request

Request a Quote for Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.